molecular formula C21H19O5P B14235157 Phosphoric acid, 1-methyl-2-oxo-2-phenylethyl diphenyl ester CAS No. 440365-93-5

Phosphoric acid, 1-methyl-2-oxo-2-phenylethyl diphenyl ester

Katalognummer: B14235157
CAS-Nummer: 440365-93-5
Molekulargewicht: 382.3 g/mol
InChI-Schlüssel: DCPXHFCXCQQLTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphoric acid, 1-methyl-2-oxo-2-phenylethyl diphenyl ester is a chemical compound with the molecular formula C21H21O4P. It is known for its unique structure, which includes a phosphoric acid esterified with a 1-methyl-2-oxo-2-phenylethyl group and two diphenyl groups. This compound is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 1-methyl-2-oxo-2-phenylethyl diphenyl ester typically involves the esterification of phosphoric acid with the corresponding alcohols. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of phosphoric acid esters involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques such as distillation and crystallization to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphoric acid, 1-methyl-2-oxo-2-phenylethyl diphenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphoric acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Phosphoric acid, 1-methyl-2-oxo-2-phenylethyl diphenyl ester is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of phosphoric acid, 1-methyl-2-oxo-2-phenylethyl diphenyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release phosphoric acid, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phosphoric acid, (1-methylethyl)phenyl diphenyl ester
  • Phosphoric acid, diphenyl ester
  • Phosphoric acid, triphenyl ester

Uniqueness

Phosphoric acid, 1-methyl-2-oxo-2-phenylethyl diphenyl ester is unique due to its specific ester groups, which confer distinct chemical and biological properties. Compared to other phosphoric acid esters, it exhibits different reactivity and interactions with biological molecules, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

440365-93-5

Molekularformel

C21H19O5P

Molekulargewicht

382.3 g/mol

IUPAC-Name

(1-oxo-1-phenylpropan-2-yl) diphenyl phosphate

InChI

InChI=1S/C21H19O5P/c1-17(21(22)18-11-5-2-6-12-18)24-27(23,25-19-13-7-3-8-14-19)26-20-15-9-4-10-16-20/h2-17H,1H3

InChI-Schlüssel

DCPXHFCXCQQLTO-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.